molecular formula C17H15ClN2O3 B4290449 allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No. B4290449
M. Wt: 330.8 g/mol
InChI Key: TVWKIRHERFOGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound belongs to the class of pyran derivatives and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, the compound has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments is its potential to exhibit various biological activities. This makes it a useful tool for studying the mechanisms of action of different enzymes and receptors in the body. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. One possible direction is to investigate its potential as a treatment for hyperpigmentation disorders. Another direction is to study its potential as a treatment for inflammatory diseases such as arthritis. Additionally, the compound could be further studied for its potential as a lead compound in the development of new drugs with anticancer activity. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential interactions with different enzymes and receptors in the body.
Conclusion
In conclusion, allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicinal chemistry make it a useful tool for studying different biological processes in the body. While more research is needed to fully understand its mechanism of action and potential applications, the compound holds great promise for the development of new drugs with various biological activities.

Scientific Research Applications

Allyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been shown to inhibit the activity of certain enzymes such as tyrosinase, which is involved in the synthesis of melanin. This makes it a potential candidate for the treatment of hyperpigmentation disorders.

properties

IUPAC Name

prop-2-enyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-3-8-22-17(21)14-10(2)23-16(20)12(9-19)15(14)11-6-4-5-7-13(11)18/h3-7,15H,1,8,20H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWKIRHERFOGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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